![molecular formula C21H20N2O2S B033724 N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide CAS No. 19816-85-4](/img/structure/B33724.png)

N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide

Übersicht

Beschreibung

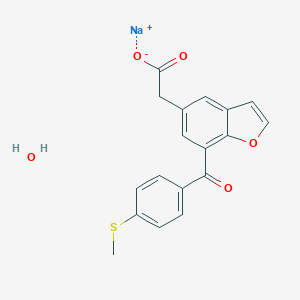

Sulfonamides are a class of organic compounds featuring a sulfonyl amide functional group. They have been extensively studied for their diverse chemical properties and applications, particularly in pharmaceuticals as antibiotics. The specific sulfonamide derivative "N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide" may share some of the chemical behaviors and synthetic routes common to this class.

Synthesis Analysis

Sulfonamides can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines. The synthesis process often involves intermediate formation, purification, and characterization steps, utilizing techniques such as crystallography and spectroscopy for structural determination. For example, compounds related to the target molecule have been synthesized by aminohalogenation reactions and characterized by methods including single-crystal X-ray diffraction, revealing specific crystalline structures and configurations (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides, including spatial arrangement and bond angles, can be elucidated through techniques such as density functional theory (DFT) calculations, NMR spectroscopy, and X-ray crystallography. Studies have shown that these compounds often crystallize in specific space groups, with detailed molecular geometry available through crystallographic data. For instance, research on similar sulfonamide compounds has provided insight into their crystal packing, hydrogen bonding interactions, and overall molecular conformation (Alaşalvar et al., 2018).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including acylation and electrophilic substitution, influenced by their functional groups. Their reactivity can be tailored through the introduction of different substituents, impacting their chemical stability and reaction pathways. Research detailing the synthesis and characterization of related compounds has explored these aspects, indicating the role of molecular structure in determining reactivity and properties (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamides, such as melting points, solubility, and crystalline structure, can vary significantly based on their molecular structure. These properties are critical for understanding the compound's behavior in different environments and potential applications. Studies on sulfonamide derivatives have highlighted the importance of structural features in determining physical characteristics (Govindarasu et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and photoluminescence, are influenced by their sulfonyl and amine groups. These properties can be investigated through spectroscopic methods and computational studies, providing insights into their electronic structure and potential chemical behavior. Research into sulfonamide complexes has revealed interesting photoluminescent properties and electronic characteristics, which can be relevant to the study of the target compound (Burlov et al., 2021).

Wissenschaftliche Forschungsanwendungen

Structural Characterization

- The structural determination of similar sulfonamide compounds has been elucidated through crystallography, revealing details about their crystalline forms and molecular interactions, which are stabilized by hydrogen bonding and van der Waals forces (Nirmala & Gowda, 1981).

Synthesis and Properties

- Novel synthesis methods have been developed for compounds structurally related to N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide, leading to the discovery of their anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

- Research on tautomerism within similar crystal structures has been conducted using density functional theory calculations and 13C solid-state NMR, highlighting the importance of structural analysis in understanding the chemical behavior of sulfonamides (Li, Bond, Johansson, & van de Streek, 2014).

Applications in Materials Science

- Studies have been carried out on the synthesis and characterization of metallophthalocyanines derivatives involving similar sulfonamide compounds, exploring their electrochemical and spectroelectrochemical properties for potential applications in materials science (Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, & Sağlam, 2015).

Molecular Interactions and Complex Formation

- Research into the synthesis and structural characterization of Cu(II) complexes with asymmetric sulfonamide Schiff-base ligands has provided insights into molecular interactions and the formation of supramolecular architectures (Li, Zhai, Hu, & Jiang, 2009).

Safety And Hazards

The safety and hazards associated with N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide are not readily available. However, similar compounds often have hazards associated with them, and understanding these hazards is crucial for safe handling and use7.

Zukünftige Richtungen

Given the limited information available on N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and could potentially lead to new applications.

Eigenschaften

IUPAC Name |

N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-17-12-14-20(15-13-17)26(24,25)23-22-21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMYHVHTZKDKDK-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/CC2=CC=CC=C2)\C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421090 | |

| Record name | AC1NYM9O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide | |

CAS RN |

19816-85-4 | |

| Record name | AC1NYM9O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)

![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)

![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)